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Compound of Interest

Compound Name: 4,6,6-Trimethylheptan-2-ol

Cat. No.: B15180355 Get Quote

This technical guide provides a comprehensive overview of 4,6,6-trimethylheptan-2-ol,
including its IUPAC nomenclature, synonyms, and physicochemical properties. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document outlines a plausible synthetic route and a general analytical workflow

for the characterization of this compound, given the absence of specific experimental protocols

in publicly available literature.

IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is

4,6,6-trimethylheptan-2-ol[1][2]. This nomenclature is based on the longest carbon chain,

which is a heptane skeleton. The hydroxyl (-OH) group is located on the second carbon, and

methyl (-CH3) groups are found on the fourth and sixth carbons, with two methyl groups on the

sixth carbon.

The compound is also known by several synonyms, which are listed below:

4,6,6-Trimethyl-2-heptanol[1]

2-Heptanol, 4,6,6-trimethyl-[1][2]

CAS Number: 51079-79-9[1][2]

EINECS Number: 256-955-0[1]
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UNII: C4W9R3DYC2[1]

DSSTox Substance ID: DTXSID40965361[1]

Physicochemical Properties
A summary of the key computed physicochemical properties of 4,6,6-trimethylheptan-2-ol is
presented in the table below. This data is essential for understanding the compound's behavior

in various chemical and biological systems.

Property Value Source

Molecular Formula C10H22O PubChem[1]

Molecular Weight 158.28 g/mol PubChem[1]

XLogP3-AA (logP) 3.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 158.167065 g/mol PubChem[1]

Monoisotopic Mass 158.167065 g/mol PubChem[1]

Topological Polar Surface Area 20.2 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

Synthesis and Analysis
Detailed experimental protocols for the synthesis and analysis of 4,6,6-trimethylheptan-2-ol
are not readily available in the scientific literature. However, a logical synthetic approach and a

standard analytical workflow can be proposed based on established organic chemistry

principles.

Proposed Synthesis: Grignard Reaction
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A plausible method for the synthesis of 4,6,6-trimethylheptan-2-ol is the Grignard reaction.

This widely used method involves the reaction of a Grignard reagent with an aldehyde. In this

case, the reaction would be between 2,4,4-trimethylpentylmagnesium bromide and

acetaldehyde.

Experimental Protocol Outline:

Preparation of the Grignard Reagent: 1-bromo-2,4,4-trimethylpentane would be reacted with

magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran)

under an inert atmosphere (e.g., nitrogen or argon) to form 2,4,4-trimethylpentylmagnesium

bromide.

Reaction with Acetaldehyde: The freshly prepared Grignard reagent would then be cooled in

an ice bath, and a solution of acetaldehyde in the same anhydrous ether solvent would be

added dropwise. The reaction mixture would be stirred and allowed to warm to room

temperature.

Work-up: The reaction would be quenched by the slow addition of a saturated aqueous

solution of ammonium chloride. The organic layer would be separated, and the aqueous

layer would be extracted with ether. The combined organic extracts would be washed with

brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent would be

removed under reduced pressure.

Purification: The crude product would be purified by fractional distillation or column

chromatography to yield pure 4,6,6-trimethylheptan-2-ol.

A diagram illustrating the proposed synthetic workflow is provided below.

Proposed Synthesis of 4,6,6-Trimethylheptan-2-ol

Start Prepare Grignard Reagent:
1-bromo-2,4,4-trimethylpentane + Mg React with Acetaldehyde Aqueous Work-up

(NH4Cl solution)

Purification:
Fractional Distillation or
Column Chromatography

4,6,6-Trimethylheptan-2-ol
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Caption: Proposed synthetic workflow for 4,6,6-trimethylheptan-2-ol.

Proposed Analytical Workflow
The characterization of the synthesized 4,6,6-trimethylheptan-2-ol would involve a

combination of spectroscopic and chromatographic techniques to confirm its structure and

purity.

Experimental Protocol Outline:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to

determine the purity of the sample and to confirm its molecular weight. The fragmentation

pattern observed in the mass spectrum would provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This would provide information about the number of different types of protons,

their chemical environment, and their connectivity.

¹³C NMR: This would show the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy: This would be used to identify the presence of the hydroxyl (-OH)

functional group, which would show a characteristic broad absorption band in the region of

3200-3600 cm⁻¹.

A diagram of the proposed analytical workflow is presented below.
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Proposed Analytical Workflow
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Caption: Proposed analytical workflow for 4,6,6-trimethylheptan-2-ol.

Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the involvement of 4,6,6-
trimethylheptan-2-ol in any biological signaling pathways or its specific biological activities.

Further research would be required to investigate the potential pharmacological or toxicological

effects of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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